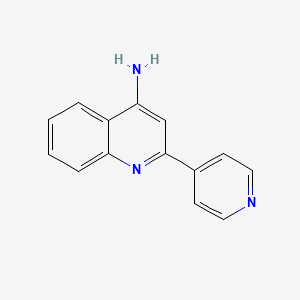![molecular formula C9H6N4OS B11886610 2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one CAS No. 134878-94-7](/img/structure/B11886610.png)
2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused triazole and quinazoline ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and the reactions are typically carried out in solvents like ethanol or acetonitrile under reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various derivatives with different functional groups attached to the triazole ring.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
作用機序
The mechanism of action of 2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may interfere with cell division processes, thereby inhibiting the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
2-Thioxo-1,2,3,4-tetrahydropyrimidine: Another heterocyclic compound with a thioxo group, known for its antimicrobial properties.
2-Thioxo-1,2,3,4-tetrahydroquinazoline: Similar to the target compound but lacks the triazole ring, used in various medicinal chemistry applications.
2-Thioxo-1,2,4-triazolo[4,3-a]pyrimidine: Contains a fused triazole and pyrimidine ring system, studied for its anticancer and antimicrobial activities.
Uniqueness
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one stands out due to its unique combination of a triazole and quinazoline ring system, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
特性
CAS番号 |
134878-94-7 |
|---|---|
分子式 |
C9H6N4OS |
分子量 |
218.24 g/mol |
IUPAC名 |
2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C9H6N4OS/c14-7-5-3-1-2-4-6(5)10-8-11-9(15)12-13(7)8/h1-4H,(H2,10,11,12,15) |
InChIキー |
FVCLXYYLWSFBPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=NC(=S)N3)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)

![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)



![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)


